(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is a chemical compound known for its significant role in various scientific research fields. This compound is particularly notable for its applications in neurochemistry and pharmacology due to its interaction with specific receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide typically involves the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in neurotransmission and receptor binding.
Medicine: It is investigated for potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide involves its interaction with specific receptors in the brain, particularly the ionotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: The enantiomer of the compound, which has different biological activities.
Quisqualic acid: Another compound that interacts with similar receptors but has distinct pharmacological properties.
Kainic acid: Known for its neuroexcitatory properties and used in research to study excitotoxicity.
Uniqueness
®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is unique due to its specific interaction with ionotropic glutamate receptors, making it a valuable tool in neurochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C7H11BrN2O4 |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m1./s1 |
InChI Key |
KUAHVIUZGLGASU-NUBCRITNSA-N |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@H](C(=O)O)N.Br |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.